molecular formula C13H21N3OSi B11856460 2-((2-(Trimethylsilyl)ethoxy)methyl)-2H-indazol-4-amine CAS No. 921600-51-3

2-((2-(Trimethylsilyl)ethoxy)methyl)-2H-indazol-4-amine

Cat. No.: B11856460
CAS No.: 921600-51-3
M. Wt: 263.41 g/mol
InChI Key: UPKXYOCTXORDDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((2-(Trimethylsilyl)ethoxy)methyl)-2H-indazol-4-amine: is a compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the trimethylsilyl group in this compound enhances its stability and reactivity, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((2-(Trimethylsilyl)ethoxy)methyl)-2H-indazol-4-amine typically involves the reaction of 2H-indazol-4-amine with 2-(Trimethylsilyl)ethoxymethyl chloride. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction conditions usually involve stirring the mixture at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydride, potassium carbonate, DMF, THF.

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Deprotection: Tetrabutylammonium fluoride, caesium fluoride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the trimethylsilyl group yields the corresponding hydroxyl derivative.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of various indazole derivatives, which are important in medicinal chemistry for developing new drugs .

Biology: In biological research, indazole derivatives are studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. The presence of the trimethylsilyl group can enhance the compound’s bioavailability and stability.

Medicine: The compound and its derivatives are investigated for their therapeutic potential in treating various diseases, including cancer, inflammation, and infectious diseases.

Industry: In the chemical industry, the compound is used in the synthesis of advanced materials and as a building block for complex organic molecules.

Mechanism of Action

The mechanism of action of 2-((2-(Trimethylsilyl)ethoxy)methyl)-2H-indazol-4-amine involves its interaction with specific molecular targets in biological systems. The indazole ring can bind to enzyme active sites, inhibiting their activity. The trimethylsilyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The exact pathways and targets depend on the specific biological context and the derivatives formed from the compound .

Comparison with Similar Compounds

Uniqueness: The uniqueness of 2-((2-(Trimethylsilyl)ethoxy)methyl)-2H-indazol-4-amine lies in the combination of the indazole ring and the trimethylsilyl group. This combination enhances the compound’s stability, reactivity, and potential biological activity, making it a valuable intermediate in both research and industrial applications.

Properties

CAS No.

921600-51-3

Molecular Formula

C13H21N3OSi

Molecular Weight

263.41 g/mol

IUPAC Name

2-(2-trimethylsilylethoxymethyl)indazol-4-amine

InChI

InChI=1S/C13H21N3OSi/c1-18(2,3)8-7-17-10-16-9-11-12(14)5-4-6-13(11)15-16/h4-6,9H,7-8,10,14H2,1-3H3

InChI Key

UPKXYOCTXORDDA-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CCOCN1C=C2C(=N1)C=CC=C2N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.